molecular formula C22H24N4O3 B12179545 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B12179545
M. Wt: 392.5 g/mol
InChI Key: OGVSFBVFAXRPAH-UHFFFAOYSA-N
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Description

N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide is an ethanediamide (oxalamide) derivative characterized by two distinct substituents:

  • Substituent 1: A 2-[(1H-indol-2-ylcarbonyl)amino]ethyl group, featuring an indole ring substituted at the 2-position with a carbonyl-linked ethylamine moiety.
  • Substituent 2: A 4-isopropylphenyl group, providing lipophilic bulk.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(4-propan-2-ylphenyl)oxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)15-7-9-17(10-8-15)25-22(29)21(28)24-12-11-23-20(27)19-13-16-5-3-4-6-18(16)26-19/h3-10,13-14,26H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)

InChI Key

OGVSFBVFAXRPAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves the reaction of indole derivatives with appropriate amines and acylating agents. One common method involves the use of N-acetylisatines, which undergo ring opening at their C2 carbons with indole-bearing hydrazides to form glyoxylamides . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and indole nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acids, while reduction can yield indole-2-carbinols .

Scientific Research Applications

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Molecular docking studies have shown that this compound can bind to bacterial and fungal proteins, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison Table

Compound Core Structure Substituent 1 Substituent 2 Key Features
Target Compound Ethanediamide 2-(Indol-2-ylcarbonyl)aminoethyl 4-Isopropylphenyl Indole-2-position, moderate lipophilicity
N-[2-(1-Methyl-dihydroindol-5-yl)-piperidinylethyl]-N′-[4-CF3-phenyl]ethanediamide () Ethanediamide Methyl-dihydroindole + piperidinyl 4-Trifluoromethylphenyl Enhanced lipophilicity, potential CNS activity
N-(4-Dimethylaminophenyl)-N'-isopropyl-ethanediamide () Ethanediamide 4-Dimethylaminophenyl Isopropyl High solubility, reduced aromatic interaction
N-(2-Indol-3-yl-ethyl)-naproxen-propanamide () Propanamide Indol-3-yl ethylamine Methoxynaphthalene Anti-inflammatory potential, serotonin receptor modulation
Brezivaptan () Ethanediamide Triazole + morpholine Chlorophenyl Vasopressin receptor antagonism, improved solubility

Biological Activity

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide, a compound characterized by its unique indole and phenyl moieties, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C21H26N4O2C_{21}H_{26}N_{4}O_{2}, with a molecular weight of approximately 366.46 g/mol. Its structure features an indole core linked to an aminoethyl chain and a propan-2-ylphenyl group, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC21H26N4O2
Molecular Weight366.46 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Indole Derivative : Starting from indole, the carbonyl group is introduced through acylation.
  • Formation of Amide Bond : The aminoethyl chain is then coupled with the indole derivative using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
  • Final Coupling with Phenyl Group : The propan-2-ylphenyl group is attached to complete the synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The indole structure is known to modulate signaling pathways associated with cancer, inflammation, and infectious diseases.

Pharmacological Effects

  • Antiviral Activity : Research indicates that compounds with indole structures exhibit antiviral properties. For instance, derivatives have shown efficacy against respiratory syncytial virus (RSV) and influenza A virus (IAV), suggesting potential applications in treating viral infections .
  • Anticancer Properties : Indoles are recognized for their anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated that similar compounds can affect cell cycle regulation and promote cell death in various cancer models.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, providing therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related compounds:

  • A study on indole derivatives demonstrated their effectiveness as dual inhibitors against RSV and IAV, showcasing low micromolar EC50 values for certain derivatives .
  • Another investigation focused on the structure-activity relationship (SAR) of indole-based compounds, revealing that modifications at specific positions can enhance their biological efficacy against cancer cells.

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